An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 276702-53-5
Introduction
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a highly reactive aromatic organic compound that serves as a important intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its utility stems from the presence of a sulfonyl chloride group, which can readily react with nucleophiles, and the electron-withdrawing nature of the two chlorine atoms and the nitro group, which enhances its reactivity.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations.
Chemical and Physical Properties
A summary of the key physicochemical properties of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 276702-53-5 | [2] |
| Molecular Formula | C₆H₂Cl₃NO₄S | [2] |
| Molecular Weight | 290.51 g/mol | [1] |
| IUPAC Name | 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride | [2] |
| Purity | ≥95% | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, stored in inert gas | [1] |
Synthesis
Proposed Experimental Protocol
Materials:
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2,6-dichloro-3-nitroaniline
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Concentrated hydrochloric acid
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Acetic acid
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Sodium nitrite
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Copper(I) chloride
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Liquid sulfur dioxide
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Toluene
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Diethyl ether
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Magnesium sulfate
Procedure:
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A solution of 2,6-dichloro-3-nitroaniline in acetic acid and concentrated hydrochloric acid is prepared in a beaker and cooled to below -5 °C in an acetone/ice bath.
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A solution of sodium nitrite in water is added dropwise to the cooled suspension over 15 minutes, maintaining the temperature below -5 °C. The mixture is stirred for an additional hour.
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The resulting diazonium salt solution is filtered and added over 20 minutes to a suspension of copper(I) chloride in liquid sulfur dioxide, concentrated hydrochloric acid, acetic acid, and toluene at 0 °C.
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After stirring for one hour, the organic layer is separated, washed with water, dried over magnesium sulfate, and concentrated.
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The crude product is purified by flash chromatography to afford 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride as a solid.
This protocol is adapted from a procedure for a similar compound and may require optimization.[3]
Applications in Organic Synthesis
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and as a protecting group for amines.
Synthesis of Sulfonamides
The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs.[4]
General Experimental Protocol for Sulfonylation of Amines:
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To a solution of the amine in a suitable solvent (e.g., dichloromethane), an equimolar amount of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is added.
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The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 1M HCl) and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the sulfonamide product.
The following diagram illustrates the general workflow for the synthesis of sulfonamides from amines using a sulfonyl chloride.
Caption: General workflow for the synthesis of sulfonamides.
Amine Protecting Group
The 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) group can be used as a protecting group for amines.[1] The electron-withdrawing nature of the substituents enhances the stability of the resulting sulfonamide under various reaction conditions.[1] This protecting group can be selectively removed under specific conditions, making it a valuable tool in multi-step organic synthesis.
The diagram below outlines the logic of using a protecting group in a multi-step synthesis.
Caption: Logical workflow of amine protection and deprotection.
Safety and Handling
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a valuable reagent for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its reactivity and the stability of its derivatives make it a key building block for the creation of complex molecules with potential biological activity. Proper handling and understanding of its chemical properties are essential for its safe and effective use in the laboratory.
